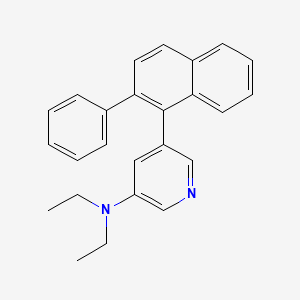![molecular formula C19H17N3O2 B12597458 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- CAS No. 645417-73-8](/img/structure/B12597458.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- makes it a valuable target for synthesis and study.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a 1,3-dipole compound with an o-hydroxyaromatic ketone. This reaction is typically carried out in acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . The yields of the target compound can vary depending on the nature of the substituents on the aromatic ring.
The use of metal catalysis, non-metal catalysis, and catalyst-free green synthesis methods are also explored for the synthesis of isoquinoline derivatives .
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as activated manganese dioxide and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, this compound has shown potential as an anti-inflammatory agent by inhibiting nitric oxide production in lipopolysaccharide-induced cells . It also exhibits fluorescence properties, making it useful as a fluorescent probe for the detection of anions and cations .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates for various diseases, including cancer and inflammatory disorders . Additionally, the compound’s unique structure allows for the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are involved in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of nitric oxide and prostaglandins, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be compared with other similar compounds such as pyrazolo[4,3-c]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the ring system. The unique substitution pattern of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- imparts distinct biological activities and chemical reactivity, making it a valuable compound for further study and application.
Propriétés
Numéro CAS |
645417-73-8 |
|---|---|
Formule moléculaire |
C19H17N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-(2,6-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)13-8-5-4-7-12(13)18(20-17)16-14(23-2)9-6-10-15(16)24-3/h4-10H,1-3H3,(H,21,22) |
Clé InChI |
AYITWEWXOLKQMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


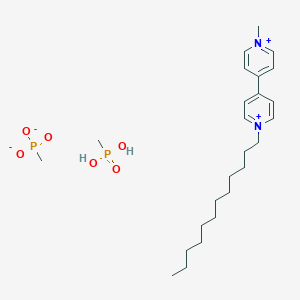
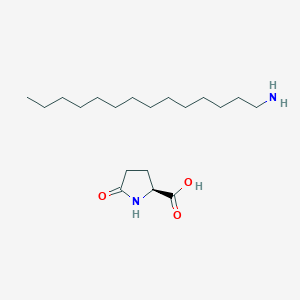
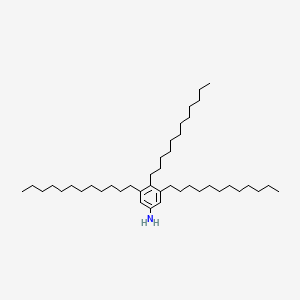
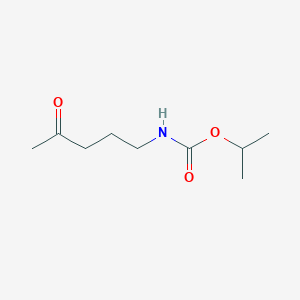


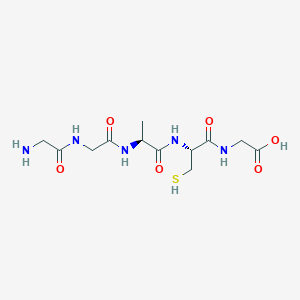
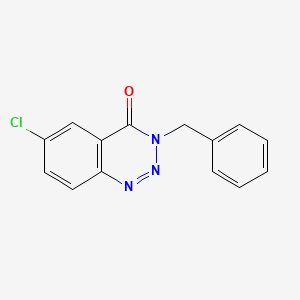
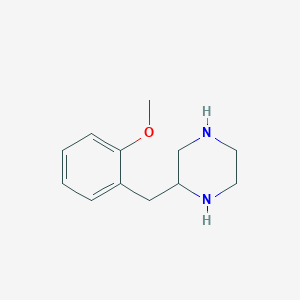
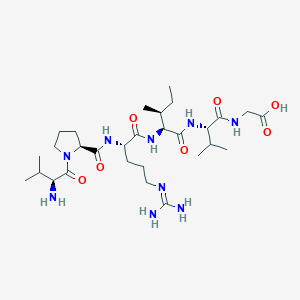
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
